2-Cyano-N-methylacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyano-N-methylacetamide involves multiple steps, starting from simple precursors like cyanoacetic acid derivatives. For instance, cyano aminoacetamide can be synthesized from ethyl cyanoacetate through oxidation, reduction, and aminolysis, highlighting the process's efficiency and high yield due to the availability of raw materials and mild reaction conditions (W. Qiang, 2002). Additionally, palladium-catalyzed carbonylation of bromoacetonitrile has been developed to efficiently synthesize 2-cyano-N-acetamide and 2-cyanoacetate compounds, showcasing a method suitable for late-stage functionalization (Zhi-Peng Bao & Xiao‐Feng Wu, 2023).
Molecular Structure Analysis
Studies on molecular structures of related compounds like gaseous acetamide and N-methylacetamide have provided insights into the bond distances and angles, offering comparisons between crystalline and gaseous states. For N-methylacetamide, bond lengths and angles have been determined through gas electron diffraction, revealing differences in the N–C(carbonyl) bond length and the C–C and C=O bonds between the molecular structures in the crystal and the gaseous states (Mitsuo Kitano, Tsutomu Fukuyama, & Kozo Kuchitsu, 1973).
Scientific Research Applications
Antitumor Applications : Polyfunctionally substituted heterocyclic compounds synthesized from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown high inhibitory effects against human cancer cell lines, indicating its potential in antitumor treatments (Shams et al., 2010).
Analytical Chemistry : The study of N-methylacetamide's IR spectrum and its contribution to amide I, II, and III bands can enhance understanding in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Antimicrobial Activity : Novel heterocycles synthesized using 2-Cyano-N-arylacetamide show promising antimicrobial activity against Gram bacteria and fungi, suggesting its application in developing new antimicrobial agents (Ewies & Abdelsalaam, 2020).
Model for Amide Bonds : 1-aza-2-cyclononanone (l) has a significantly faster rate of nitrogen-hydrogen proton exchange than N-methylacetamide, making it a suitable model for studying cis and trans-amide bonds (Yavari & Roberts, 1978).
Interaction with Ions : The interaction of N-methylacetamide with ions like calcium and sodium, as evidenced by infrared shifts, can be useful in understanding molecular interactions in aqueous solutions (Pluhařová et al., 2014).
Pest Control : Cyanoacetamide derivatives, including those related to N-methylacetamide, have shown high toxicity against specific cotton pests, indicating potential applications in pest control strategies (El-Sharkawy & Abdullah, 2020).
Safety And Hazards
The safety information for 2-Cyano-N-methylacetamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
2-cyano-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-4(7)2-3-5/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHUTSFYFGCWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212692 | |
Record name | 2-Cyano-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-methylacetamide | |
CAS RN |
6330-25-2 | |
Record name | N-Methylcyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6330-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6330-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyano-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cyano-N-methylacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE9HP6RPU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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